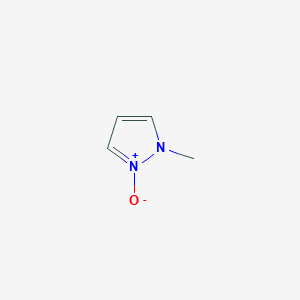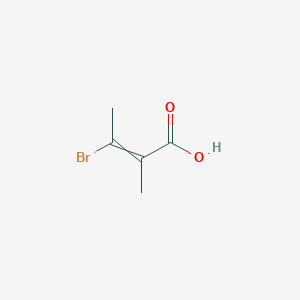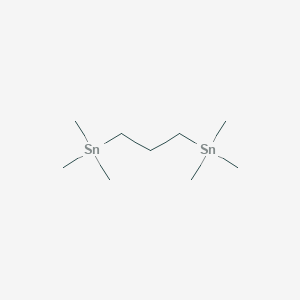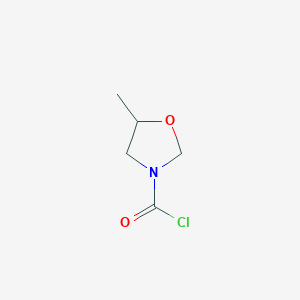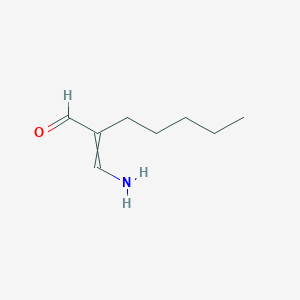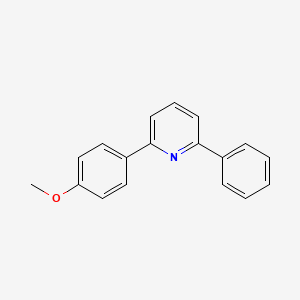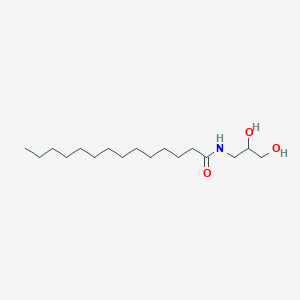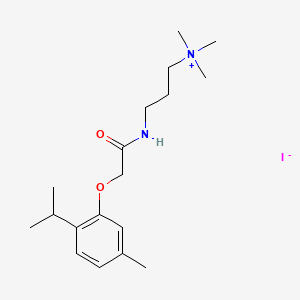
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide is a quaternary ammonium compound It is characterized by the presence of a thymyloxy group attached to an acetamido moiety, which is further linked to a propyl chain bearing a trimethylammonium group The iodide ion serves as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide typically involves the following steps:
Formation of Thymyloxyacetamide: Thymol is reacted with chloroacetic acid to form thymyloxyacetic acid. This intermediate is then converted to thymyloxyacetamide by reacting with ammonia or an amine.
Quaternization: The thymyloxyacetamide is then reacted with 3-chloropropyltrimethylammonium iodide under basic conditions to form the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thymyloxy group.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, can react with the quaternary ammonium group.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize the thymyloxy group.
Reducing Agents: Such as sodium borohydride, can reduce the thymyloxy group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidation of the thymyloxy group can lead to the formation of corresponding ketones or aldehydes.
Reduction Products: Reduction of the thymyloxy group can yield alcohols.
Aplicaciones Científicas De Investigación
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Mecanismo De Acción
The mechanism of action of Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This compound can also interact with proteins and enzymes, inhibiting their function. The thymyloxy group may contribute to its antimicrobial activity by generating reactive oxygen species upon oxidation.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Chloride: Known for its surfactant properties.
Uniqueness
Ammonium, (3-(2-(thymyloxy)acetamido)propyl)trimethyl-, iodide is unique due to the presence of the thymyloxy group, which imparts additional antimicrobial properties and potential for generating reactive oxygen species. This makes it particularly effective in applications requiring strong antimicrobial activity.
Propiedades
Número CAS |
32305-19-4 |
|---|---|
Fórmula molecular |
C18H31IN2O2 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
trimethyl-[3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]propyl]azanium;iodide |
InChI |
InChI=1S/C18H30N2O2.HI/c1-14(2)16-9-8-15(3)12-17(16)22-13-18(21)19-10-7-11-20(4,5)6;/h8-9,12,14H,7,10-11,13H2,1-6H3;1H |
Clave InChI |
NKDUMTHNWWHYRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


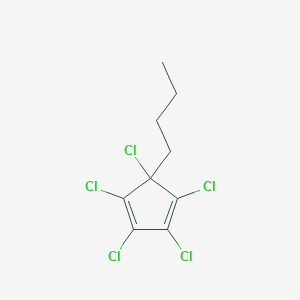

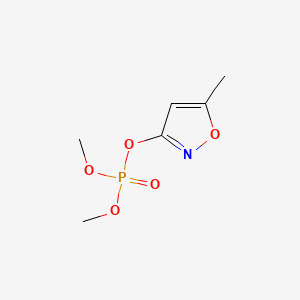
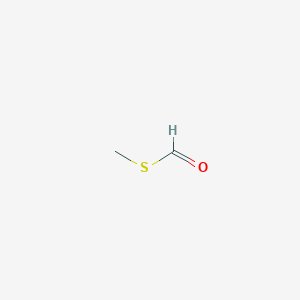
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

